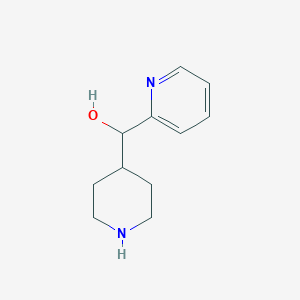

Piperidin-4-YL(pyridin-2-YL)methanol

Description

Systematic Nomenclature and Molecular Identification

The systematic nomenclature of piperidin-4-yl(pyridin-2-yl)methanol follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple nitrogen-bearing ring systems. The primary International Union of Pure and Applied Chemistry name for this compound is 4-piperidinyl(2-pyridinyl)methanol, which accurately describes the structural arrangement where a piperidine ring at the 4-position is connected to a pyridine ring at the 2-position through a methanol functional group. Alternative systematic names include (piperidin-4-yl)(pyridine-2-yl)methanol and 2-pyridinemethanol, alpha-4-piperidinyl, reflecting different approaches to naming the same molecular structure. The compound's unique structural identity is further confirmed by its distinctive molecular identifiers, including the InChI key BXDBAOURAFYYOE-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation C1CNCCC1C(c1ncccc1)O.

The Chemical Abstracts Service registry number 884504-89-6 provides unambiguous identification of this specific compound in chemical databases and literature. This registry number distinguishes this compound from closely related structural isomers, such as piperidin-4-yl(pyridin-3-yl)methanol (Chemical Abstracts Service 884504-88-5), which differs only in the position of attachment to the pyridine ring. The compound has also been assigned the molecular descriptor code MFCD09864254, facilitating its identification in chemical inventory systems and research databases. These multiple identification systems ensure precise communication about this specific molecular structure across different scientific and commercial platforms.

Properties

IUPAC Name |

piperidin-4-yl(pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h1-3,6,9,11-12,14H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDBAOURAFYYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660458 | |

| Record name | (Piperidin-4-yl)(pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-89-6 | |

| Record name | (Piperidin-4-yl)(pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Piperidin-4-YL(pyridin-2-YL)methanol, also known as (6-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining piperidine and pyridine rings, which contributes to its diverse biological interactions. Its molecular formula is CHNO with a molecular weight of approximately 265.18 g/mol. The presence of both nitrogen-containing rings allows for multiple modes of interaction with biological targets.

Piperidine derivatives, including this compound, are known to modulate the activity of various receptors and enzymes. The compound may undergo protonation and participate in biochemical pathways that influence cellular responses. Research indicates that these derivatives can interact with neurotransmitter receptors, potentially leading to psychotropic effects, as well as enzyme inhibition which is crucial for various metabolic processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Piperidine Derivatives | 4.69 - 22.9 | B. subtilis, E. faecalis |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition could have implications for treating fibrotic diseases . The mechanism involves the compound binding to the active site of the enzyme, thereby blocking substrate access.

Case Studies

- Study on Antibacterial Properties : A comprehensive study examined various piperidine derivatives, including this compound, revealing potent antibacterial effects against multiple bacterial strains with notable MIC values .

- Enzyme Interaction Studies : Research involving HSC-T6 cells demonstrated that this compound effectively reduced hydroxyproline levels, indicating its potential as an anti-fibrotic agent through enzyme inhibition .

Future Directions

Given its promising biological activity, further research is warranted to explore the therapeutic potential of this compound in various medical applications:

- Drug Development : Its unique structure makes it a valuable candidate for developing new pharmaceuticals targeting specific receptors or enzymes.

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its effects will be crucial for optimizing its use in clinical settings.

Comparison with Similar Compounds

Key Structural Differences and Implications

Functional Groups: The hydroxymethyl group in piperidinyl methanol derivatives (e.g., 1261232-55-6) improves solubility compared to ketone-containing analogs like (1-(3-chloropropyl)piperidin-4-yl)(pyridin-2-yl)methanone . Ethoxy substituents (e.g., 1404192-13-7) may enhance lipophilicity and membrane permeability .

Pharmacological Activity :

Preparation Methods

General Synthetic Strategy

The synthesis of Piperidin-4-YL(pyridin-2-YL)methanol generally involves the nucleophilic addition of a piperidine derivative to a pyridine-based electrophile, often a pyridinecarboxaldehyde or related activated pyridine compound. The key step is the formation of a carbinol intermediate where the methanol group bridges the piperidine and pyridine rings.

Preparation via Nucleophilic Addition to Pyridine Carbonyl Compounds

A common and effective approach is the reaction of 4-cyanopyridine or pyridine-2-carboxaldehyde derivatives with ketones or aldehydes in the presence of alkali metals (such as sodium or lithium) in ether solvents under inert atmosphere conditions. This method allows the formation of 4-pyridinemethanol derivatives, which are structurally related to this compound.

- Reagents: 4-cyanopyridine, ketones or aldehydes, alkali metals (Na or Li)

- Solvents: Ethers such as tetrahydrofuran (THF), diethylene glycol dimethyl ether, 1,4-dioxane

- Conditions: Nitrogen protection, dehydration, deoxidation, temperature control between -10 to 50 °C (optimized depending on ketone or aldehyde)

- Workup: Hydrolysis with water, extraction with dichloromethane, drying, crystallization

Example from Patent CN1030387C:

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Addition of alkali metal to ether solvent | Na or Li added under nitrogen, -10 to 50 °C |

| 2 | Addition of 4-cyanopyridine | Stirring until color change (~2 min) |

| 3 | Addition of ketone or aldehyde | Room temperature or controlled temp (10-30 °C for ketones, -10 to 0 °C for aldehydes) |

| 4 | Stirring reaction for 8-12 hours | Completion monitored by disappearance of alkali metal |

| 5 | Hydrolysis with water | Followed by extraction and drying |

| 6 | Crystallization and filtration | Product isolated as white crystals |

Yields: Typically 64-90% depending on substrates and conditions.

This method is versatile for preparing various 4-pyridyl carbinol derivatives, including those with piperidine rings when appropriate ketones or aldehydes are used.

Synthesis via N-Acetylation and Grignard Reactions on Piperidine Carboxylic Acid Derivatives

Another advanced method involves the use of 4-piperidinecarboxylic acid as a starting material, which undergoes N-acetylation, Friedel-Crafts acylation, and subsequent Grignard addition to introduce phenyl groups, followed by hydrolysis to yield the target alcohol.

Though this method is specifically described for α,α-diphenyl-4-piperidinemethanol, the strategy is adaptable to related piperidine-pyridine alcohols by modifying the electrophilic partners.

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | N-acetylation of 4-piperidinecarboxylic acid | Acetyl chloride or acetic anhydride, reflux 4-6 h |

| 2 | Friedel-Crafts acylation to form 4-benzoylpiperidine | Benzene, acid catalyst (e.g., AlCl3) |

| 3 | Grignard addition with phenylmagnesium halide | Phenylmagnesium bromide or chloride, inert atmosphere |

| 4 | Hydrolysis and deacetylation | Acidic or basic hydrolysis to remove acetyl group |

- High reaction yields at each step

- Raw materials are relatively cheap and accessible

- Suitable for industrial scale synthesis

- Use of expensive Grignard reagents in excess (up to 4 equivalents)

- Requires noble metal catalysts for final deprotection steps, increasing cost

This method is notable for its industrial applicability and can be tailored to synthesize this compound analogues by adjusting the electrophilic partners and protecting groups.

Condensation and Base-Catalyzed Methods for Piperidine-Pyridine Linkages

Literature also reports condensation reactions involving piperidine derivatives and pyridine intermediates under base catalysis in refluxing ethanol, followed by deprotection steps using anhydrous HCl.

- Base-catalyzed condensation of a 4-chloro pyrimidine intermediate with piperidine derivatives in ethanol under reflux

- Subsequent deprotection of Boc-protected amines with anhydrous HCl to yield free amines

- This method yields compounds with piperidine linked to pyridine rings through methanol or related linkages

This approach is efficient for synthesizing complex heterocyclic compounds containing piperidine and pyridine units, which structurally relate to this compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|---|

| Alkali Metal Addition to 4-Cyanopyridine | 4-cyanopyridine, ketones/aldehydes | Na or Li, ether solvents, N2 atmosphere, -10 to 50 °C | Simple, versatile, moderate cost | Requires strict inert conditions | 64-90% |

| N-Acetylation + Friedel-Crafts + Grignard | 4-piperidinecarboxylic acid | Acetyl chloride, AlCl3, phenylmagnesium halide, hydrolysis | High yield, industrial scale | Expensive reagents, multiple steps | High (stepwise) |

| Base-Catalyzed Condensation + Deprotection | Piperidine derivatives, pyrimidine intermediates | Base catalysis in ethanol, HCl deprotection | Efficient for complex structures | Requires protection/deprotection | Moderate to high |

Research Findings and Notes

- The alkali metal-mediated addition to 4-cyanopyridine is a robust method for synthesizing a variety of pyridinemethanol derivatives, including those with piperidine substituents. Reaction temperature and solvent choice critically affect yields and purity.

- The multi-step acetylation, Friedel-Crafts, and Grignard addition route, while more complex, offers high yields and is amenable to industrial production, though cost factors due to reagents and catalysts must be considered.

- Base-catalyzed condensation methods provide a streamlined synthesis for heterocyclic compounds with piperidine and pyridine rings but may require careful handling of protecting groups.

Q & A

Q. What are the recommended synthetic routes for Piperidin-4-YL(pyridin-2-YL)methanol, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or reductive amination. For example, fluorinated analogs like [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol are synthesized by reacting piperidin-4-ylmethanol with halogenated pyridines under reflux in polar aprotic solvents (e.g., DMF) with catalytic bases like K₂CO₃. Yield optimization (typically 60–85%) depends on stoichiometry, temperature control (80–120°C), and purification via column chromatography .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Characterization employs:

- NMR : ¹H/¹³C NMR confirms the presence of piperidine (δ 1.5–3.0 ppm) and pyridinyl protons (δ 7.0–8.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 192.26 g/mol for the parent compound) .

- X-ray Crystallography : Resolves stereochemistry of the hydroxymethyl group in solid-state studies, critical for chiral centers .

Q. What are the primary applications of this compound in drug discovery?

Methodological Answer: This scaffold is a versatile intermediate for:

- Receptor Ligands : Modifications at the pyridine or piperidine rings enable selective binding to G-protein-coupled receptors (GPCRs) or kinases.

- Prodrug Development : Hydroxymethyl groups facilitate esterification for controlled release .

Advanced Research Questions

Q. How do substituents on the pyridine ring (e.g., F, Cl, CH₃) affect the compound’s biochemical activity?

Methodological Answer: Substituent effects are systematically studied using comparative assays:

- Fluorine : Enhances metabolic stability and binding affinity (e.g., [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol shows 2× higher IC₅₀ than chlorinated analogs in kinase inhibition assays).

- Methyl : Increases lipophilicity (logP +0.5), improving membrane permeability but reducing solubility.

Data contradictions arise when comparing in vitro vs. in vivo models due to pharmacokinetic variability .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Dose-Response Curves : Validate activity trends across multiple concentrations.

- Molecular Dynamics Simulations : Predict binding modes of analogs (e.g., fluorine’s electronegativity stabilizes hydrogen bonds in MDM2-p53 interaction studies).

- Meta-Analysis : Cross-reference datasets from PubChem and CAS to identify outliers .

Q. How is the hydroxymethyl group’s reactivity exploited in derivatization?

Methodological Answer: The hydroxymethyl group undergoes:

- Oxidation : To ketones using Jones reagent, enabling carbonyl-based conjugates.

- Esterification : With acyl chlorides for prodrug synthesis (e.g., acetylated derivatives show 50% slower hydrolysis in plasma).

Steric hindrance from the piperidine ring requires optimized catalysts (e.g., DMAP in Steglich esterification) .

Q. What in silico tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.